(1-Chlorocyclopropyl)methanol
Overview
Description
(1-Chlorocyclopropyl)methanol is an organic compound with the molecular formula C4H7ClO. It is a colorless to yellow liquid and is used in various scientific experiments and industrial applications. The compound is characterized by the presence of a cyclopropyl ring substituted with a chlorine atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocyclopropyl)methanol typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a solvent, adding a catalyst containing metallic aluminum, and introducing chlorine gas for the chlorination reaction. The reaction is carried out under controlled conditions to obtain the desired chlorinated product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous preparation systems. For example, alpha-acetyl-gamma-butyrolactone can be used as a starting raw material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the compound . This method is advantageous due to its simplicity, low cost, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclopropylmethanol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Chlorocyclopropyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1-Chlorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the chlorine atom.
Cyclopropylcarbinol: Another cyclopropyl derivative with a hydroxyl group.
Chlorocyclopropane: Contains a chlorine atom but lacks the hydroxyl group.
Uniqueness
(1-Chlorocyclopropyl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclopropyl ring.
Properties
IUPAC Name |
(1-chlorocyclopropyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFNEFRNAQBAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309464 | |
Record name | 1-Chlorocyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154985-94-1 | |
Record name | 1-Chlorocyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154985-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chlorocyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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